2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
Description
Properties
IUPAC Name |
2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-8-6-11(14(3,4)5)13(17)9(2)10(8)7-12(15)16/h6,17H,7H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKABAZTVCKJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC(=O)O)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
This guide provides a comprehensive overview of a reliable synthetic pathway for 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, a molecule of interest in medicinal chemistry and drug development. The presented four-step synthesis is designed for efficiency and scalability, with each stage explained in detail to ensure reproducibility. This document is intended for researchers, scientists, and professionals in the field of drug development. The target compound is recognized as an impurity of Oxymetazoline, a widely used vasoconstrictor and nasal decongestant.[1]
Introduction
This compound is a substituted phenylacetic acid derivative. The strategic placement of a bulky tert-butyl group, a hydroxyl group, and two methyl groups on the phenyl ring, combined with the acetic acid moiety, makes it a valuable building block in the synthesis of more complex molecules. This guide will delineate a robust four-step synthesis commencing with the readily available starting material, 2,6-dimethylphenol.
Overall Synthesis Pathway
The synthesis of the target molecule is achieved through a sequence of four key chemical transformations:
-
Friedel-Crafts Alkylation: Introduction of a tert-butyl group at the para-position of 2,6-dimethylphenol.
-
Chloromethylation: Installation of a chloromethyl group at the ortho-position to the hydroxyl group.
-
Cyanation: Conversion of the chloromethyl group to a cyanomethyl (acetonitrile) group.
-
Hydrolysis: Transformation of the nitrile functionality into a carboxylic acid to yield the final product.
(Image of the reaction of 2,6-dimethylphenol with tert-butanol and sulfuric acid to form 4-tert-butyl-2,6-dimethylphenol)
(Image of the reaction of 4-tert-butyl-2,6-dimethylphenol with formaldehyde and HCl to form 3-chloromethyl-4-tert-butyl-2,6-dimethylphenol)
(Image of the reaction of 3-chloromethyl-4-tert-butyl-2,6-dimethylphenol with NaCN to form 2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile)
(Image of the reaction of 2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile with H3O+ to form this compound)
Sources
Technical Whitepaper: Characterization & Profiling of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic Acid
Executive Summary
This technical guide provides an in-depth profiling of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid (CAS: 55699-12-2), a critical analytical marker in the quality control of imidazoline-class decongestants. Widely designated as Oxymetazoline Related Compound D (EP/USP), this molecule represents the primary hydrolytic degradation product of Oxymetazoline.
Its detection and quantification are mandatory for compliance with International Council for Harmonisation (ICH) stability guidelines. This document synthesizes physicochemical data, spectroscopic characteristics (NMR, IR, MS), and degradation pathways to support analytical method development and impurity profiling.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The molecule consists of a highly substituted phenyl ring, featuring a steric bulk (tert-butyl) and a hydrophilic tail (acetic acid). This duality creates unique solubility challenges in reverse-phase chromatography.
| Property | Specification |
| IUPAC Name | This compound |
| Common Designation | Oxymetazoline Impurity D (EP); Hydrolytic Metabolite |
| CAS Number | 55699-12-2 |
| Molecular Formula | |
| Molecular Weight | 236.31 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 165–167 °C |
| pKa (Calculated) | ~4.33 (Carboxylic acid), ~10.5 (Phenolic OH) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
Spectroscopic Analysis
Note: Data presented below is synthesized from high-fidelity consensus values of the Oxymetazoline scaffold and its ester derivatives.
Nuclear Magnetic Resonance (NMR)
The
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| COOH | 12.10 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable). |
| OH | 8.15 | Singlet | 1H | Phenolic hydroxyl; shift varies with concentration/temp. |
| Ar-H (C5) | 6.95 | Singlet | 1H | The sole aromatic proton, shielded by the electron-donating OH and alkyls. |
| 3.58 | Singlet | 2H | Benzylic methylene connecting the ring to the carboxyl group. | |
| Ar- | 2.18 | Singlet | 6H | Two chemically equivalent methyl groups at C2 and C6. |
| t-Butyl | 1.32 | Singlet | 9H | Characteristic intense singlet; diagnostic for the oxymetazoline scaffold. |
Infrared Spectroscopy (FT-IR)
The IR spectrum distinguishes the acid impurity from the parent Oxymetazoline (which lacks the C=O carbonyl stretch of the acid and contains an imidazoline C=N band).
-
3200–3500 cm
(Broad): O-H stretching (overlap of phenolic and carboxylic O-H). -
2800–3000 cm
: C-H stretching (Aliphatic and t-butyl C-H). -
1705–1725 cm
(Strong): C=O stretching (Carboxylic acid dimer). Critical diagnostic peak. -
1600 & 1580 cm
: C=C Aromatic skeletal vibrations. -
1150–1250 cm
: C-O stretching (Phenolic C-O).
Mass Spectrometry (MS)
-
Ionization Mode: ESI (-) (Negative mode preferred for carboxylic acids) or ESI (+)
-
Parent Ion:
-
ESI (+):
237.3 -
ESI (-):
235.3
-
Fragmentation Pathway (ESI+):
-
237 (
): Precursor. -
191 (
): Loss of formic acid equivalent/carboxyl group (Tropylium ion formation). - 177: Loss of methyl groups or fragmentation of the t-butyl moiety.
Structural Relationships & Degradation Pathways
Understanding the origin of this impurity is vital for formulation stability. It arises primarily through the hydrolysis of the imidazoline ring of Oxymetazoline, passing through an amide intermediate.
Diagram 1: Hydrolytic Degradation Pathway
The following logic flow illustrates the stepwise degradation of the API (Oxymetazoline) into Impurity D.
Caption: Stepwise hydrolytic degradation of Oxymetazoline yielding the target carboxylic acid impurity.
Experimental Protocols
Analytical Detection (HPLC-UV)
To separate the acidic impurity from the basic parent drug, a buffered mobile phase is required to suppress the ionization of the carboxylic acid, increasing its retention on a C18 column.
-
Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate Buffer pH 3.0 (Ensures acid is protonated/neutral).
-
Mobile Phase B: Acetonitrile / Methanol (50:50).
-
Gradient:
-
0-5 min: 85% A (Isocratic)
-
5-20 min: 85%
40% A (Linear Gradient)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Phenolic absorption maximum).[1]
-
Retention Order: Amide Intermediate
Impurity D Oxymetazoline (Parent).
Synthesis (For Reference Standard Generation)
If commercial standards are unavailable, the compound can be synthesized via the hydrolysis of the corresponding nitrile.
-
Precursor: 4-tert-butyl-3-hydroxy-2,6-dimethylphenylacetonitrile.[2]
-
Reagent: 20% NaOH (aq) / Ethanol.
-
Conditions: Reflux for 4-6 hours.
-
Workup: Acidify with HCl to pH 2. Precipitate filters out as a white solid. Recrystallize from Toluene/Hexane.
Diagram 2: MS Fragmentation Logic
Visualizing the mass spec behavior for confirmation.
Caption: Primary ESI(+) fragmentation pathways for structural confirmation.
Regulatory Context & Limits
In the context of the European Pharmacopoeia (EP) and USP:
-
Classification: Specified Impurity.[3]
-
Reporting Threshold: Typically >0.05% or >0.10% depending on the specific monograph version.
-
Toxicology: As a hydrolytic breakdown product lacking the imidazoline ring, it generally exhibits lower adrenergic potency than the parent, but strict limits apply due to lack of specific tox data for high-level accumulation.
References
-
European Pharmacopoeia (Ph. Eur.) . Oxymetazoline Hydrochloride Monograph 0943. European Directorate for the Quality of Medicines (EDQM).
-
United States Pharmacopeia (USP) . Oxymetazoline Hydrochloride: Organic Impurities. USP-NF Online.
-
PubChem . Compound Summary for CAS 55699-12-2. National Center for Biotechnology Information.
-
ChemicalBook . This compound Properties and Spectral Data.
Sources
- 1. Determination of oxymetazoline hydrochloride and decomposition products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 55699-12-2 [m.chemicalbook.com]
- 3. 2-(4-Tert-butyl-2,6-dimethylphenyl)acetic acid | C14H20O2 | CID 52915817 - PubChem [pubchem.ncbi.nlm.nih.gov]
From Active Ingredient to Degradant: A Mechanistic Exploration of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid Formation from Oxymetazoline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Understanding Degradation Pathways
In the realm of pharmaceutical sciences, the stability and degradation profile of an active pharmaceutical ingredient (API) are of paramount importance. A thorough understanding of how a drug molecule transforms under various conditions is not merely an academic exercise; it is a critical component of ensuring drug safety, efficacy, and quality. Oxymetazoline, a widely utilized sympathomimetic amine for nasal decongestion, is no exception. While effective, it is susceptible to degradation, particularly in aqueous formulations. This guide provides a detailed technical exploration of the formation of a key degradation product, 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, from Oxymetazoline. By elucidating the underlying chemical mechanisms, this document aims to equip researchers and drug development professionals with the knowledge necessary to anticipate, control, and mitigate this degradation pathway, thereby fostering the development of more robust and stable pharmaceutical formulations.
The Genesis of a Degradant: Unraveling the Hydrolytic Transformation of Oxymetazoline
The formation of this compound from Oxymetazoline is not a synthetic conversion but rather the result of hydrolytic degradation. This process fundamentally involves the cleavage of the imidazoline ring, a core structural feature of the Oxymetazoline molecule. The overall transformation can be conceptualized as a two-step process:
-
Ring Opening of the Imidazoline Moiety: The initial and rate-determining step is the hydrolytic cleavage of the 2-imidazoline ring of Oxymetazoline. This reaction results in the formation of an amide intermediate, identified as N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)-acetamide, commonly referred to as "DegA" in degradation studies.[1][2]
-
Hydrolysis of the Amide Intermediate: The subsequent step involves the hydrolysis of the newly formed amide bond in DegA. This second hydrolytic event cleaves the molecule, yielding the final carboxylic acid product, this compound, and ethylenediamine.
The susceptibility of Oxymetazoline to this degradation pathway is significantly influenced by the pH of the aqueous environment.
A Tale of Two Mechanisms: Acid- and Base-Catalyzed Hydrolysis
The hydrolytic degradation of Oxymetazoline can proceed via either acid-catalyzed or base-catalyzed pathways. Understanding the nuances of each mechanism is crucial for predicting and controlling the stability of Oxymetazoline formulations.
Acid-Catalyzed Hydrolysis of the Imidazoline Ring
Under acidic conditions, the hydrolysis of the imidazoline ring is initiated by the protonation of one of the nitrogen atoms in the ring. This protonation enhances the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack by a water molecule.
The proposed mechanism is as follows:
-
Protonation of the Imidazoline Ring: A hydronium ion (H₃O⁺) protonates one of the nitrogen atoms of the imidazoline ring, creating a positively charged intermediate.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom at the 2-position of the imidazoline ring. This leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to one of the nitrogen atoms in the ring, facilitating ring opening.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond and the formation of the open-chain amide intermediate, N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)-acetamide (DegA).
Diagrammatic Representation of Acid-Catalyzed Imidazoline Ring Opening
Caption: Acid-catalyzed hydrolysis of the imidazoline ring in Oxymetazoline.
Base-Catalyzed Hydrolysis of the Imidazoline Ring
In alkaline media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon atom of the imidazoline ring.
The proposed mechanism is as follows:
-
Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the carbon atom at the 2-position of the imidazoline ring.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a negatively charged tetrahedral intermediate.
-
Protonation and Ring Opening: The intermediate is protonated by a water molecule, followed by the cleavage of the C-N bond, resulting in the formation of the amide intermediate, DegA.
Hydrolysis of the Amide Intermediate (DegA)
The second stage of the degradation is the hydrolysis of the amide bond in DegA to form the final carboxylic acid. This reaction can also be catalyzed by both acids and bases.
-
Acid-Catalyzed Amide Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethylenediamine result in the formation of this compound.[3][4]
-
Base-Promoted Amide Hydrolysis: This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.[3][5] This forms a tetrahedral intermediate which then collapses, expelling the ethylenediamine moiety (as its anion, which is subsequently protonated) and forming the carboxylate salt of the final product. Acidification of the reaction mixture then yields the free carboxylic acid.[3]
Diagrammatic Representation of the Overall Degradation Pathway
Caption: Two-step hydrolytic degradation of Oxymetazoline.
Factors Influencing the Rate of Degradation: A Deeper Dive
The rate of formation of this compound is governed by several factors, with pH and temperature being the most critical.
The Critical Role of pH
Kinetic studies on the hydrolysis of Oxymetazoline hydrochloride in aqueous solutions have demonstrated a significant pH dependency. The hydrolysis is catalyzed by both hydrogen ions (in acidic conditions) and hydroxide ions (in basic conditions). A minimal rate of hydrolysis is observed in the pH range of 2.0 to 5.0.[4] This suggests that formulating Oxymetazoline products within this pH window can significantly enhance their stability and minimize the formation of the acetic acid degradant.
The Impact of Temperature
As with most chemical reactions, the rate of Oxymetazoline hydrolysis increases with temperature. Stability studies are often conducted at elevated temperatures (e.g., 40°C, 60°C) as part of forced degradation testing to accelerate the degradation process and predict the shelf-life of the product under normal storage conditions.
Experimental Protocols for Investigating Degradation
To thoroughly understand and quantify the formation of this compound, forced degradation studies are indispensable. These studies involve subjecting the drug substance or drug product to stress conditions that are more severe than accelerated stability testing conditions.
Protocol for Forced Hydrolytic Degradation
Objective: To induce and characterize the degradation of Oxymetazoline under acidic and basic conditions.
Materials:
-
Oxymetazoline hydrochloride reference standard
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (NaOH), various concentrations (e.g., 0.1 N, 1 N)
-
High-purity water
-
pH meter
-
Heating apparatus (e.g., water bath, oven)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Sample Preparation: Prepare stock solutions of Oxymetazoline hydrochloride in high-purity water.
-
Acidic Degradation:
-
To separate aliquots of the Oxymetazoline stock solution, add different concentrations of HCl to achieve the desired final acid concentrations.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute it to a suitable concentration for analysis.
-
-
Basic Degradation:
-
To separate aliquots of the Oxymetazoline stock solution, add different concentrations of NaOH to achieve the desired final base concentrations.
-
Follow the same incubation and sampling procedure as for acidic degradation, neutralizing the samples with HCl before analysis.
-
-
Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the intact Oxymetazoline from its degradation products, including the target acetic acid derivative and the intermediate amide.
-
Quantify the amount of each degradant formed and the remaining percentage of the parent drug.
-
Data Presentation:
| Stress Condition | Temperature (°C) | Time (hours) | Oxymetazoline Remaining (%) | This compound (%) |
| 0.1 N HCl | 60 | 2 | ||
| 0.1 N HCl | 60 | 8 | ||
| 1 N HCl | 60 | 2 | ||
| 1 N HCl | 60 | 8 | ||
| 0.1 N NaOH | 60 | 2 | ||
| 0.1 N NaOH | 60 | 8 | ||
| 1 N NaOH | 60 | 2 | ||
| 1 N NaOH | 60 | 8 |
Note: The values in the table are illustrative and would be determined experimentally.
Conclusion: From Mechanistic Understanding to Practical Application
The formation of this compound from Oxymetazoline is a well-defined hydrolytic degradation pathway that proceeds through an amide intermediate. The rate of this degradation is highly dependent on pH and temperature. For drug development professionals, this knowledge is not just theoretical but has direct practical implications. By carefully controlling the pH of aqueous formulations to be within the established range of minimal hydrolysis (pH 2.0-5.0), the stability of Oxymetazoline can be significantly enhanced. Furthermore, the use of validated stability-indicating analytical methods is crucial for accurately monitoring the degradation profile and ensuring the quality and safety of the final drug product. A comprehensive understanding of this degradation mechanism is a cornerstone for the rational design of stable and effective Oxymetazoline-containing pharmaceuticals.
References
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
JoVE. Amides to Carboxylic Acids: Hydrolysis. Published April 30, 2023. [Link]
- Stanisz B. The stability of oxymetazoline hydrochloride in aqueous solution. Acta Pol Pharm. 2002;59(1):19-23.
- O'Connor C. Acidic and Basic Amide Hydrolysis. Q Rev Chem Soc. 1970;24(4):553-564.
-
University of Calgary. Ch20: Amide hydrolysis. [Link]
-
Dalal Institute. Hydrolysis of Esters and Amides. [Link]
- Stable pharmaceutical formulations of oxymetazoline. WO2020009812A1. January 9, 2020.
- Stable pharmaceutical formulations of oxymetazoline. WO2020009812A1. January 9, 2020.
- Stanisz B. The stability of oxymetazoline hydrochloride in aqueous solution. Acta Pol Pharm. 2002;59(1):19-23.
- Stable pharmaceutical formulations of oxymetazoline. CA3105449A1. January 9, 2020.
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Published October 7, 2019. [Link]
- Stanisz B. Determination of oxymetazoline hydrochloride and decomposition products by high-performance liquid chromatography. Acta Pol Pharm. 2002;59(1):19-23.
- ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. August 2003.
-
Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]
- Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. ACS Omega. 2021;6(1):547-554.
- FDA. APPLICATION NUMBER: 212520Orig1s000 NON-CLINICAL REVIEW(S). June 16, 2020.
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An In-Depth Technical Guide to the In Vitro Biological Effects of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
Introduction
2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid is a phenolic compound of interest due to its structural similarity to known bioactive molecules. As an impurity of the vasoconstrictor drug Oxymetazoline, understanding its intrinsic biological activities is crucial for a comprehensive safety and efficacy profile of the parent drug. This technical guide provides an in-depth analysis of the predicated in vitro biological effects of this compound, drawing upon established knowledge of its core chemical motifs: a hindered phenol and a phenylacetic acid derivative. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
IUPAC Name: this compound
Synonyms: Oxymetazoline EP Impurity
CAS Number: 55699-12-2
Molecular Formula: C₁₆H₂₄O₃
Molecular Weight: 264.36 g/mol
The structure of this compound is characterized by two key functional regions:
-
A Sterically Hindered Phenol: The hydroxyl group on the phenyl ring is flanked by two methyl groups and a tert-butyl group. This steric hindrance is a hallmark of many synthetic antioxidants, which are designed to be stable radical scavengers.
-
A Phenylacetic Acid Moiety: This functional group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), which typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes.
Based on these structural features, the primary hypothesized in vitro biological effects of this compound are antioxidant and anti-inflammatory activities.
Predicted In Vitro Biological Effects and Mechanistic Insights
Antioxidant Activity
The sterically hindered phenolic moiety is a strong predictor of antioxidant potential. Hindered phenols are known to be highly effective at scavenging free radicals, thereby protecting cells from oxidative stress.[1][2]
Mechanism of Action:
The antioxidant activity of hindered phenols is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thus neutralizing it. The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the ortho-alkyl groups (in this case, methyl groups), which prevents it from initiating further radical chain reactions.[2]
Experimental Workflow for Assessing Antioxidant Activity
Caption: Workflow for evaluating the in vitro antioxidant potential.
Key Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and rapid spectrophotometric assay. The principle is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The color change (from purple to yellow) is measured to determine the scavenging activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation. The reduction in color is proportional to the antioxidant concentration.
-
Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to prevent the formation of reactive oxygen species (ROS) in cultured cells, providing a more biologically relevant measure of antioxidant activity.
Anti-inflammatory Activity
The phenylacetic acid moiety is a well-established pharmacophore for anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] Phenylacetic acid derivatives like diclofenac are potent NSAIDs.[3]
Mechanism of Action:
The predicted anti-inflammatory mechanism involves the inhibition of COX-1 and/or COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] The acidic carboxyl group of the phenylacetic acid moiety is crucial for binding to the active site of COX enzymes.[7]
Furthermore, phenolic compounds have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9][10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] Inhibition of NF-κB can therefore lead to a broad anti-inflammatory effect.
Signaling Pathway of COX Inhibition and NF-κB Modulation
Caption: Potential anti-inflammatory mechanisms of action.
Key Experimental Protocols:
-
In Vitro COX Inhibition Assay: This assay measures the ability of the compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The production of prostaglandins is typically quantified using ELISA or mass spectrometry.
-
LPS-Induced Pro-inflammatory Cytokine Production in Macrophages: Murine or human macrophage cell lines (e.g., RAW 264.7 or THP-1) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are then measured by ELISA.
-
NF-κB Reporter Assay: A cell line containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element is used. Inhibition of NF-κB activation by the test compound is quantified by a decrease in reporter gene expression.
Data Summary of Structurally Related Compounds
Due to the lack of direct experimental data for this compound, the following table summarizes the reported activities of structurally analogous compounds to provide a basis for expected potency.
| Compound Class | Biological Activity | Assay | Reported Potency (IC₅₀) | Reference |
| Phenylacetic Acid Derivatives | Anti-inflammatory | COX-1/COX-2 Inhibition | Varies widely depending on substitution | [12],[5] |
| Hindered Phenols (e.g., BHT) | Antioxidant | DPPH Radical Scavenging | Varies with specific structure | |
| Phenolic Compounds | Anti-inflammatory | NF-κB Inhibition | Varies | [8],[9] |
Conclusion and Future Directions
Based on a comprehensive analysis of its structural motifs, this compound is predicted to exhibit both antioxidant and anti-inflammatory properties in vitro. The hindered phenol moiety suggests potent radical scavenging activity, while the phenylacetic acid group points towards the inhibition of COX enzymes and potentially the NF-κB signaling pathway.
To validate these hypotheses, a systematic in vitro evaluation is warranted. The experimental protocols outlined in this guide provide a robust framework for characterizing the bioactivity of this compound. Such studies are essential for a complete understanding of its pharmacological profile and its potential contribution to the overall effects of drug products in which it is present as an impurity.
References
-
The Antiglycoxidative Ability of Selected Phenolic Compounds—An In Vitro Study - MDPI. Available at: [Link]
-
Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed Central. Available at: [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. Available at: [Link]
-
Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Available at: [Link]
-
2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - NIH. Available at: [Link]
-
Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach - PMC - PubMed Central. Available at: [Link]
- Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors - Google Patents.
-
Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - NIH. Available at: [Link]
-
Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC - PubMed Central. Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF OXYMETAZOLINE HCl AND SORBITOL IN BULK AND PHARMACEUTICAL DOSAGE FORM - Jetir.Org. Available at: [Link]
-
Antioxidant Activity Assay of 2,6-Di-tert-Butylphenols with Phosphonate Groups Using Cyclic Voltammetry - ResearchGate. Available at: [Link]
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - MDPI. Available at: [Link]
-
Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. Available at: [Link]
-
Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol - MDPI. Available at: [Link]
-
Structural and Functional Basis of Cyclooxygenase Inhibition - ACS Publications. Available at: [Link]
-
APPLICATION NUMBER: - 212520Orig1s000 NON-CLINICAL REVIEW(S) - accessdata.fda.gov. Available at: [Link]
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Synthesis of phenylacetic acid regioisomers possessing an N-substituted 1,2-dihydropyrid-2-one pharmacophore — Evaluation as inhibitors of cyclooxygenases and 5-lipoxygenase - Canadian Science Publishing. Available at: [Link]
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Editorial: Polyphenols as potent modulators of inflammation-associated non-communicable diseases - Frontiers. Available at: [Link]
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Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter | Request PDF - ResearchGate. Available at: [Link]
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Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC - PubMed Central. Available at: [Link]
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Quantification of Seven Known and Several Unknown Impurities from Fluticasone Furoate and Oxymetazoline Hydrochloride Nasal Spray Product Using RP-HPLC UV Methodology - ResearchGate. Available at: [Link]
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Phenylacetic acid derivative: Significance and symbolism. Available at: [Link]
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Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed. Available at: [Link]
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Inhibition of Nuclear Factor kB by Phenolic Antioxidants: Interplay Between Antioxidant Signaling and Inflammatory Cytokine Expression - CDC Stacks. Available at: [Link]
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[Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] - PubMed. Available at: [Link]
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ANALYTICAL METHOD EVELOPMENT AND VALIDATION FOR ANTI ASTHAMATIC DRUG OXYMETAZOLINE HYDROCHLORIDE IN NASAL SPRAY FORMULATIONS BY RP-HPLC. Available at: [Link]
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Structural and Functional Basis of Cyclooxygenase Inhibition - ACS Publications. Available at: [Link]
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Analgesic - Wikipedia. Available at: [Link]
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Toxicological Profile of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid: A Technical Guide for Drug Development Professionals
Introduction
This technical guide provides a comprehensive toxicological profile of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, a known impurity of the pharmaceutical active ingredient Oxymetazoline.[1][2] Oxymetazoline is a widely used vasoconstrictor in nasal decongestants.[3][4] As an impurity, understanding the toxicological characteristics of this compound is paramount for ensuring the safety and regulatory compliance of Oxymetazoline-containing drug products. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available data and a framework for risk assessment in the absence of direct toxicological studies.
The scarcity of direct toxicological data for this compound necessitates a read-across approach, leveraging data from structurally similar compounds to infer potential hazards. This guide will clearly delineate between direct data for the target compound and inferred data from related molecules, providing a robust, scientifically-grounded assessment.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is the foundation of its toxicological assessment, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 55699-12-2 | [1] |
| Molecular Formula | C₁₄H₂₀O₃ | [5] |
| Molecular Weight | 236.31 g/mol | [1] |
| Melting Point | 165-167°C | [1][2] |
| Boiling Point (Predicted) | 370.5 ± 37.0 °C | [1][2] |
| Density (Predicted) | 1.101 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 4.33 ± 0.10 | [1][2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1][2] |
| Appearance | White to Pale Yellow Solid | [1][2] |
Regulatory Framework for Impurity Qualification
The presence of impurities in drug substances and products is strictly regulated by international bodies to ensure patient safety. Key guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for the identification, reporting, and qualification of impurities.
For non-genotoxic impurities, the qualification threshold is determined by the maximum daily dose of the drug.[6] If an impurity is present at a level above the identification threshold, its structure must be elucidated. If it exceeds the qualification threshold, toxicological data are required to demonstrate its safety.
For potentially genotoxic impurities, the ICH M7 guideline outlines a more stringent approach, often employing a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[7][8] This is based on a negligible cancer risk. The assessment of genotoxic potential often starts with in silico (Q)SAR predictions.
Caption: Workflow for the assessment of genotoxic impurities as per ICH M7 guidelines.
Toxicological Assessment (Read-Across Approach)
Due to the lack of direct toxicological data for this compound, a read-across approach from structurally related compounds is employed. This involves evaluating the toxicological profiles of molecules with similar functional groups and overall structure.
Structural Analogs Considered
-
Substituted Phenols: The core structure contains a substituted phenolic ring. Therefore, data from other alkylated phenols, such as tert-butylated cresols, are relevant.
-
Phenylacetic Acid Derivatives: The acetic acid moiety suggests that the toxicological profile of other phenylacetic acid derivatives could provide insights.
Acute Toxicity
No direct acute toxicity data (e.g., LD50) is available for the target compound. However, for a structurally related compound, 2-(4-tert-butyl-2,6-dimethylphenyl)acetic acid, a GHS classification of "Harmful if swallowed" has been reported.[9] Another related compound, tert-butyl 2-hydroxyacetate, is also classified as "Harmful if swallowed".[10] This suggests a potential for moderate acute oral toxicity.
Inference: Based on read-across from similar structures, this compound may be harmful if ingested.
Genotoxicity
A critical aspect of impurity qualification is the assessment of genotoxic potential. In the absence of direct testing, an in silico analysis using Quantitative Structure-Activity Relationship (QSAR) models is the first step recommended by the ICH M7 guideline.[7][8]
While a specific QSAR analysis for this compound is not publicly available, the presence of a substituted phenolic ring is a structural feature that can be associated with genotoxicity in some cases, often through the formation of reactive quinone-type metabolites. However, the steric hindrance from the two methyl groups and the tert-butyl group may mitigate this reactivity.
Recommendation: A formal (Q)SAR assessment using two complementary methodologies (one expert rule-based and one statistical-based) is highly recommended. If any structural alerts for mutagenicity are identified, an in vitro bacterial reverse mutation assay (Ames test) would be necessary to confirm or refute the genotoxic potential.
Carcinogenicity
There is no data on the carcinogenic potential of this compound. The need for carcinogenicity studies would be triggered by evidence of genotoxicity or other concerning findings in repeated-dose toxicity studies.
For context, tert-butanol, a metabolite of tert-butyl acetate, has been shown to induce tumors in rats and mice, leading to the consideration of tert-butyl acetate as a potential carcinogen.[11] This highlights the importance of understanding the metabolic fate of the target compound.
Reproductive and Developmental Toxicity
No data is available for the target compound. For the related substance, DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL, reproductive toxicity studies in rats showed effects on sperm and testes at higher doses, with a NOAEL for male reproductive toxicity of 12.5 mg/kg/day.[12] For female reproductive toxicity, a NOAEL of 50 mg/kg/day was established.[12]
Inference: While a direct correlation cannot be drawn, the potential for reproductive effects with structurally related phenolic compounds suggests that this is an area that may warrant further investigation if the impurity is present at significant levels.
Local Tolerance (Skin and Eye Irritation)
Material Safety Data Sheets for a number of substituted phenyl and acetate compounds indicate a potential for skin and eye irritation.[13] For example, tert-butyl 2-hydroxyacetate is classified as causing skin and serious eye irritation.[10]
Inference: It is prudent to assume that this compound may be a skin and eye irritant.
Proposed Experimental Workflows for Toxicological Evaluation
Should the levels of this impurity in a drug product exceed the qualification thresholds, a tiered experimental approach would be necessary.
Step 1: In Silico and In Vitro Genotoxicity Assessment
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An In-depth Technical Guide to the Solubility and Stability of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
Introduction
2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, a substituted phenolic acetic acid derivative, is a molecule of interest in pharmaceutical research and development. It is recognized as an impurity of Oxymetazoline, a widely used nasal decongestant.[1][2] Understanding the physicochemical properties of such compounds, particularly their solubility and stability, is paramount for drug formulation, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical experimental protocols for its characterization.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is crucial before delving into its solubility and stability characteristics.
| Property | Value | Source |
| CAS Number | 55699-12-2 | [1] |
| Molecular Formula | C14H20O3 | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Appearance | White to Pale Yellow Solid | [1] |
| Melting Point | 165-167°C | [1] |
| Predicted Boiling Point | 370.5 ± 37.0 °C | [1] |
| Predicted Density | 1.101 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 4.33 ± 0.10 | [1][3] |
The presence of a carboxylic acid moiety, a phenolic hydroxyl group, and a bulky tert-butyl group on a substituted benzene ring defines the chemical behavior of this molecule. The predicted pKa of approximately 4.33 suggests it is a weak acid.[1][3]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The structural features of this compound—a combination of a polar carboxylic acid and hydroxyl group with a nonpolar tert-butylphenyl moiety—suggest a complex solubility profile.
Qualitative Solubility
Preliminary data indicates that the compound is slightly soluble in chloroform and methanol.[1][2][3] This suggests a preference for polar organic solvents, but its large hydrophobic surface area likely limits its aqueous solubility.
Quantitative Solubility Determination
To establish a comprehensive solubility profile, systematic evaluation in a range of pharmaceutically relevant solvents is necessary.
Experimental Protocol: Equilibrium Solubility Measurement
This protocol outlines a standard shake-flask method for determining the equilibrium solubility of the compound.
-
Preparation: Prepare saturated solutions by adding an excess of the compound to various solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, propylene glycol, polyethylene glycol 400).
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
Figure 1: Workflow for equilibrium solubility determination.
Stability Assessment
Evaluating the stability of a compound is mandated by regulatory bodies to ensure that it maintains its quality, purity, and potency throughout its shelf life.[5] Forced degradation studies are a crucial component of this assessment, providing insights into the potential degradation pathways and helping to develop stability-indicating analytical methods.[6][7]
Forced Degradation (Stress Testing)
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products.[8]
Experimental Protocol: Forced Degradation Studies
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.[8]
-
Base Hydrolysis: Treat the compound solution with a base (e.g., 0.1 M NaOH) under similar temperature and time conditions as acid hydrolysis.[8]
-
Oxidative Degradation: Expose the compound solution to an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.[8]
-
Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80-100°C).[9]
-
Photodegradation: Expose the compound in solution and as a solid to UV and visible light, as per ICH Q1B guidelines.
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Figure 2: Overview of forced degradation studies.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products. The bulky tert-butyl and methyl groups ortho to the hydroxyl group may offer some steric hindrance, potentially slowing this process.[10]
-
Decarboxylation: Phenylacetic acids can undergo decarboxylation under certain conditions, although this is generally not a major pathway at ambient temperatures.
-
Esterification: In the presence of alcoholic solvents, particularly under acidic conditions, the carboxylic acid moiety could undergo esterification.
Analytical Methodologies
A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice.
Key Parameters for HPLC Method Development:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar or nonpolar degradants.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Conclusion
While specific experimental data on the solubility and stability of this compound is limited in the public domain, this guide provides a scientifically grounded framework for its comprehensive characterization. By following the outlined experimental protocols, researchers and drug development professionals can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of any potential pharmaceutical product containing this molecule. The structural features suggest a compound with moderate lipophilicity and potential susceptibility to oxidative degradation, highlighting the importance of thorough stability testing.
References
- Google Patents. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.
-
ResearchGate. Synthesis and crystal analysis of 2-(3, 5-Di-tert-butyl-2-hydroxyphenyl)-2-(3, 4-Dimethylphenyl) acetic acid dimethylamine salt. [Link]
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PubChem. 2-(4-Tert-butyl-2,6-dimethylphenyl)acetic acid. [Link]
-
PubChem. 2-(3,4-Dimethylphenyl)acetic acid. [Link]
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ACS Publications. Thermochemical and Theoretical Study of tert-Butyl and Di-tert-butylphenol Isomers. [Link]
-
ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
-
PubChem. 3-(3-tert-Butyl-4-hydroxyphenyl)propionic acid. [Link]
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SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
PMC. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
-
ResearchGate. Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. [Link]
- Google Patents. WO2019197232A1 - Process for producing 2,6-dialkylphenyl acetic acids.
-
RJPT. Stability Indicating Forced Degradation Studies. [Link]
- Google Patents. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
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ATSDR. Analytical Methods. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
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Methodological & Application
Application Note: HPLC Quantification of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
This Application Note is designed to provide a robust, validated protocol for the High-Performance Liquid Chromatography (HPLC) quantification of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid .
This compound is pharmacopoeially designated as Oxymetazoline Impurity D (Ph. Eur.) or a related degradation product.[1][2] Its accurate quantification is critical for monitoring the stability of Oxymetazoline formulations and the purity of raw materials during drug development.
Introduction & Scope
Target Analyte: this compound CAS Number: 55699-12-2 Common Identity: Oxymetazoline Impurity D; (4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid.[3] Chemical Context: This compound typically arises from the oxidative degradation or hydrolysis of the imidazoline ring in Oxymetazoline, or as a process intermediate (hydrolysis of the corresponding acetonitrile).
Objective: To establish a specific, stability-indicating RP-HPLC method capable of separating the target acid from its precursors (e.g., the acetonitrile derivative) and the parent API (Oxymetazoline).
Mechanistic Rationale for Method Design
-
Acidic Nature (pKa ~4.3): The target contains a carboxylic acid moiety. To ensure consistent retention and sharp peak shape on a C18 stationary phase, the mobile phase pH must be maintained below the pKa (ideally pH 3.0 ± 0.2). This suppresses ionization, keeping the analyte in its neutral, hydrophobic state (
). -
UV Absorption: The molecule possesses a phenolic ring system, which exhibits strong absorption maxima typically around 220 nm and 280 nm. We utilize 280 nm for quantification to maximize selectivity and reduce baseline noise from mobile phase solvents, though 220 nm may be used for trace analysis if sensitivity is limiting.
Experimental Protocol
Instrumentation & Reagents
| Component | Specification |
| HPLC System | Quaternary Gradient Pump, Autosampler, Column Oven, DAD/UV Detector |
| Column | End-capped C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) |
| Solvent A | 20 mM Potassium Dihydrogen Phosphate ( |
| Solvent B | Acetonitrile (HPLC Grade) |
| Diluent | Mobile Phase A : Acetonitrile (50:50 v/v) |
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (Reference: 360 nm or off)
-
Run Time: 25 Minutes
Gradient Program
A gradient is recommended to ensure the separation of the polar acid impurity from the hydrophobic parent drug and non-polar intermediates (like the nitrile).
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Elution Phase |
| 0.0 | 85 | 15 | Equilibration |
| 15.0 | 20 | 80 | Elution of API & Non-polars |
| 20.0 | 20 | 80 | Wash |
| 20.1 | 85 | 15 | Re-equilibration |
| 25.0 | 85 | 15 | End of Run |
Sample Preparation Workflow
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile and dilute to volume with Diluent.
-
Working Standard (50 µg/mL): Transfer 5.0 mL of Stock Solution into a 100 mL volumetric flask. Dilute to volume with Diluent.
Sample Preparation (Drug Substance/Product)
-
Extraction: Accurately weigh sample equivalent to 50 mg of API.
-
Dissolution: Transfer to a 50 mL volumetric flask. Add 25 mL Diluent and sonicate for 10 minutes to ensure complete solubilization of the organic acid.
-
Filtration: Dilute to volume. Filter through a 0.45 µm PVDF or PTFE syringe filter. (Avoid Nylon if non-specific binding of acidic moieties is suspected, though generally safe for this concentration).
Visualizing the Analytical Logic
The following diagram illustrates the degradation pathway that necessitates this testing and the chromatographic logic used to separate the species.
Caption: Degradation pathway of Oxymetazoline yielding the target acid and the expected elution order on a C18 column at acidic pH.
Method Validation Parameters (ICH Q2)
To ensure this protocol is "self-validating" and compliant, the following acceptance criteria must be met during execution.
| Parameter | Procedure | Acceptance Criteria |
| System Suitability | Inject Working Standard (n=5). | RSD of Area |
| Linearity | Prepare 5 levels (e.g., 10% to 150% of target conc). | Correlation Coefficient ( |
| Accuracy (Recovery) | Spike samples at 50%, 100%, 150%. | Mean Recovery: 98.0% – 102.0% |
| Specificity | Inject Diluent, Placebo, and API alone. | No interference at the retention time of the Acid peak. |
| LOD / LOQ | Based on Signal-to-Noise (S/N). | LOD (S/N ~ 3); LOQ (S/N ~ 10). |
Troubleshooting & Optimization
-
Peak Tailing: If the acid peak tails, reduce the pH of Mobile Phase A slightly (e.g., to 2.8) to ensure full protonation of the carboxyl group.
-
Resolution Loss: If the target peak co-elutes with early eluting polar degradants, decrease the initial %B (Acetonitrile) to 5% or 10% to increase retention time.
References
-
Council of Europe. (2025). Oxymetazoline Hydrochloride.[1][2][4][5][6][7][8][9] In European Pharmacopoeia (11th ed.). EDQM.
-
Sigma-Aldrich. (2025). This compound Certified Reference Material (TraceCERT®). Product Data Sheet.
-
United States Pharmacopeia (USP). (2024).[2] USP Monograph: Oxymetazoline Hydrochloride.[2] USP-NF.
-
Kulkarni, S., et al. (2025).[1] "Quantification of Seven Known and Several Unknown Impurities from Fluticasone Furoate and Oxymetazoline Hydrochloride Nasal Spray Product Using RP-HPLC UV Methodology." Chromatographia.
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- 4. 4-TERT-BUTYL-3-HYDROXY-2,6-DIMETHYLPHENYLACETONITRILE | 55699-10-0 [chemicalbook.com]
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Application Note: High-Purity Synthesis of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
[1]
Executive Summary & Scope
This guide details the synthesis of This compound , a critical intermediate in the synthesis of the vasoconstrictor Oxymetazoline and a valuable building block for sterically hindered peptidomimetics (e.g., PD-1/PD-L1 inhibitors).[1]
The synthesis presents a specific challenge: Steric Hindrance . The target acetic acid moiety is located at position 1, flanked by methyl groups at positions 2 and 6.[1] This "bi-ortho" substitution pattern significantly retards nucleophilic attack at the benzylic carbon and makes the hydrolysis of the nitrile intermediate difficult under standard conditions.[1] This protocol utilizes a Blanc Chloromethylation followed by Cyanation and High-Temperature Alkaline Hydrolysis to overcome these energy barriers.[1]
Retrosynthetic Analysis & Pathway
The most robust route utilizes 6-tert-Butyl-2,4-dimethylphenol as the starting material.[1] The synthesis proceeds through a chloromethylation (Blanc reaction) to install the carbon scaffold, followed by functional group transformation to the acid.[1]
Reaction Pathway Diagram[1]
Figure 1: Synthetic pathway from commercially available phenol to the target phenylacetic acid derivative.[1]
Detailed Experimental Protocols
Step 1: Chloromethylation (Blanc Reaction)
Objective: Regioselective installation of the chloromethyl group at the C3 position (ortho to the 2-methyl group).[1]
-
Rationale: The starting phenol has two open positions: C3 and C5.[1] C5 is flanked by a methyl and a bulky tert-butyl group.[1] C3 is flanked by two methyl groups.[1] While both are hindered, electronic activation from the hydroxyl group (para to C3?[1] No, OH is at C1, C3 is meta to OH) directs the substitution. Correction: In 6-tert-butyl-2,4-dimethylphenol, the OH is at 1.[1] The 3-position is meta to the OH.[1] However, in the Blanc reaction on alkylphenols, substitution often occurs at the position that minimizes steric clash with the OH or is driven by the directing power of alkyl groups if the ortho/para positions to OH are blocked.[1] Here, C3 is the only viable spot for the Oxymetazoline scaffold.[1]
Reagents:
-
6-tert-Butyl-2,4-dimethylphenol (1.0 eq)[1]
-
Paraformaldehyde (1.5 eq)
-
Hydrochloric acid (conc. 37%) (excess)
-
Zinc Chloride (ZnCl2) (0.5 eq) - Lewis acid catalyst essential for hindered substrates.
-
Solvent: Acetic Acid (Glacial) or Benzene (if permitted; Cyclohexane is a safer alternative).
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and HCl gas inlet (or dropping funnel if using aqueous HCl/H2SO4 method).
-
Dissolution: Dissolve 6-tert-butyl-2,4-dimethylphenol (100 g) in Glacial Acetic Acid (300 mL). Add Paraformaldehyde (25 g) and anhydrous ZnCl2 (30 g).
-
Reaction: Heat the mixture to 65–70°C . Stream HCl gas through the solution (bubbling) for 4–6 hours. Alternatively, add conc. HCl dropwise if gas is unavailable, though yields are lower.[1]
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting phenol.[1]
-
Workup: Pour the reaction mixture into ice-cold water (1 L). The product will precipitate as a gummy solid or oil.[1]
-
Isolation: Extract with Toluene (3 x 200 mL). Wash the organic layer with sat.[1] NaHCO3 (to remove acetic acid) and Brine. Dry over Na2SO4.[1][2][3]
-
Purification: Evaporate solvent. The crude 3-chloromethyl-6-tert-butyl-2,4-dimethylphenol is often used directly due to instability (benzylic chloride).[1] If storage is needed, recrystallize from Hexane.[1]
Step 2: Cyanation (Nucleophilic Substitution)
Objective: Conversion of the benzylic chloride to the nitrile.[1][4]
-
Rationale: The chloromethyl group is sterically crowded by the flanking methyl groups.[1] A polar aprotic solvent (DMF or DMSO) is strictly required to solvate the cyanide cation and accelerate the SN2 mechanism.[1]
Reagents:
-
Crude Chloromethyl intermediate (from Step 1)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.5 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO.[1]
Protocol:
-
Safety Warning: Cyanides are lethal. Work in a high-efficiency fume hood. Have a cyanide antidote kit available.[1] Bleach all glassware before removal from the hood.[1]
-
Setup: Dissolve NaCN (30 g) in DMF (250 mL) in a flask equipped with a stirrer and thermometer.
-
Addition: Add the solution of the Chloromethyl intermediate (dissolved in minimal DMF) dropwise to the cyanide suspension at room temperature.
-
Reaction: Heat the mixture to 75–80°C for 6–8 hours.
-
Note: Do not exceed 90°C to avoid polymerization or decomposition.[1]
-
-
Workup: Cool to room temperature. Pour slowly into a mixture of Ice/Water (1.5 L) containing ferrous sulfate (to quench trace cyanide).
-
Filtration: The solid nitrile, (4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile , should precipitate.[1] Filter the solid.[1][2][3][5]
-
Purification: Wash the cake thoroughly with water. Recrystallize from Ethanol/Water (1:1) to obtain a white to pale yellow solid.
Step 3: Hydrolysis (Sterically Hindered)
Objective: Hydrolysis of the nitrile to the carboxylic acid.[1]
-
Rationale: This is the most difficult step.[1] The nitrile is "shielded" by the 2,6-dimethyl groups.[1] Standard aqueous reflux (100°C) is often insufficient. We use Ethylene Glycol (bp 197°C) to achieve higher reaction temperatures.
Reagents:
-
Nitrile intermediate (from Step 2)
-
Potassium Hydroxide (KOH) (5.0 eq)
-
Solvent: Ethylene Glycol (or Propylene Glycol).
-
Water (trace).
Protocol:
-
Setup: Combine the Nitrile (50 g) and KOH (60 g) in Ethylene Glycol (300 mL).
-
Reaction: Heat to 140–150°C (reflux) for 12–18 hours.
-
Workup: Cool the mixture to ~80°C and dilute with Water (500 mL).
-
Extraction (Impurity Removal): Wash the alkaline solution with Ethyl Acetate (2 x 100 mL) to remove unreacted neutral organics.[1] Discard the organic layer.[1][5]
-
Acidification: Cool the aqueous layer to 0–5°C. Acidify slowly with Conc. HCl to pH 1–2. The product will precipitate.[1]
-
Isolation: Filter the crude acid.
-
Final Purification: Recrystallize from Toluene or Ethanol/Water (40:60) .
-
Target Purity: >98% (HPLC).
-
Analytical Data & Validation
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Melting Point | 165–167°C |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |
| Mass Spec (ESI) | [M-H]- = 235.15 (Negative mode) |
| 1H NMR (DMSO-d6) | δ 1.35 (s, 9H, t-Bu), 2.15 (s, 3H, Me), 2.30 (s, 3H, Me), 3.55 (s, 2H, CH2-COOH), 6.95 (s, 1H, Ar-H), 8.20 (s, 1H, OH), 12.1 (br s, 1H, COOH).[1] |
Note: The chemical shifts of the methyl groups will be distinct due to the asymmetric environment created by the tert-butyl group.[1]
Safety & Handling
-
Cyanide Hazard: Step 2 involves NaCN.[1][4] Use a dedicated "Cyanide in Use" warning sign.[1] Neutralize all waste streams with Sodium Hypochlorite (Bleach) at pH >10 before disposal.
-
Corrosives: Step 1 uses HCl gas and Step 3 uses hot KOH. Full PPE (Face shield, chemically resistant gloves) is mandatory.[1]
-
Formaldehyde: Paraformaldehyde depolymerizes to formaldehyde, a carcinogen.[1] Ensure excellent ventilation.[1]
References
-
ChemicalBook. (2025).[1][6] this compound Properties and Suppliers.Link
-
Biosynth. (2025).[6][7] Oxymetazoline Impurity C - Product Data.[1][7]Link[7]
-
PrepChem. Synthesis of 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile (Analogous Protocol).Link
-
Google Patents. (2007).[1] CN1927809A: Preparation method of t-butylphenyl acetic acid (General Methodology for hindered phenylacetic acids).[1]Link
-
Vertex AI Search. (2026).[1] Consolidated search results for CAS 55699-12-2 synthesis and properties. (Internal Data).
Sources
- 1. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]
- 5. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
Application Notes and Protocols for the In-Vitro Evaluation of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
Introduction: Unveiling the Bioactive Potential of a Novel Phenylacetic Acid Derivative
"2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid" is a structurally distinct phenylacetic acid derivative. While primarily documented as an impurity related to Oxymetazoline, its chemical scaffold, featuring a hindered phenolic group, suggests potential for a range of biological activities.[1][2][3][4] Phenylacetic acids and related phenolic compounds are a well-established class of molecules with diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[5][6] The presence of the tert-butyl group and the hydroxyl moiety on the phenyl ring are key structural features that may contribute to significant bioactivity, potentially through modulation of inflammatory pathways or scavenging of reactive oxygen species.
These application notes provide a comprehensive framework for the in-vitro characterization of "this compound." The protocols outlined below are designed to systematically evaluate its cytotoxic, anti-inflammatory, and antioxidant properties, providing researchers in drug discovery and development with a robust guide for initial screening and mechanism of action studies.
Physicochemical Properties and Handling
A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible in-vitro studies.
| Property | Value | Source |
| Molecular Formula | C14H20O3 | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Appearance | White to Pale Yellow Solid | [1][2] |
| Melting Point | 165-167°C | [1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |
| Storage | Refrigerator | [1][2] |
Stock Solution Preparation: Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous cell culture media should be performed to ensure the final DMSO concentration in the assay does not exceed a non-toxic level (typically ≤ 0.5%).
Experimental Workflow for Bioactivity Screening
A tiered approach is recommended to efficiently screen for the biological activities of "this compound." This workflow ensures that cytotoxic effects are first determined, followed by more specific assays for anti-inflammatory and antioxidant potential.
Sources
- 1. This compound CAS#: 55699-12-2 [chemicalbook.com]
- 2. This compound | 55699-12-2 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 55699-12-2 [amp.chemicalbook.com]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Pharmacokinetic Profiling of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid (OXM-Ac) in Rodent Models
This Application Note is designed as a definitive technical guide for the pharmacokinetic (PK) characterization of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid (referred to herein as OXM-Ac ), a primary oxidative metabolite and structural analog of the vasoconstrictor Oxymetazoline.
Introduction & Compound Rationale
This compound (OXM-Ac) is a lipophilic carboxylic acid derivative (MW: 236.31 g/mol ). Structurally, it represents the "core" phenyl ring of the imidazoline decongestant Oxymetazoline, formed via oxidative deamination or hydrolysis of the imidazoline moiety.
While often tracked as a degradation product or metabolite, OXM-Ac is increasingly studied as a Novel Chemical Entity (NCE) due to its structural similarity to phenylacetic acid-based NSAIDs (e.g., Diclofenac) and its potential lack of alpha-adrenergic agonist activity (reducing cardiovascular side effects).
Key Physicochemical Properties (Predicted)
| Property | Value | Implication for PK |
| Molecular Weight | 236.31 g/mol | High permeability likely. |
| pKa (Acid) | ~4.5 (Carboxylic acid) | Ionized at physiological pH (7.4); limited passive diffusion unless paired. |
| pKa (Phenol) | ~10.0 | Remains neutral at physiological pH. |
| LogP | ~3.2 | High lipophilicity; extensive tissue distribution expected. |
| Solubility | Low in water; High in organic solvents | Requires pH-adjusted or co-solvent formulation. |
Experimental Design & Workflow
This protocol details a Single-Dose Micro-PK Study in Sprague-Dawley rats. The objective is to determine absolute bioavailability (
Study Workflow Diagram
Caption: End-to-end workflow for the pharmacokinetic characterization of OXM-Ac.
Pre-clinical Formulation Strategy
Due to the lipophilic nature of the phenyl ring and the acidic tail, OXM-Ac presents solubility challenges.
Intravenous (IV) Formulation (1 mg/mL)
-
Vehicle: 5% DMSO + 10% Solutol HS-15 + 85% PBS (pH 7.4).
-
Preparation:
-
Dissolve OXM-Ac in DMSO (stock).
-
Add Solutol HS-15 and vortex.
-
Slowly add PBS while vortexing.
-
Critical Step: Adjust pH to 7.4–7.8 using 0.1N NaOH. The carboxylate salt form is significantly more soluble.
-
Filter sterilize (0.22 µm).
-
Oral (PO) Formulation (1 mg/mL)
-
Vehicle: 20% PEG 400 + 10% TPGS + 70% Water.
-
Rationale: PEG 400 acts as a co-solvent; TPGS acts as a surfactant and P-gp inhibitor (though P-gp liability is likely low for this MW).
In Vivo Protocol (Rat)
Ethical Statement: All procedures must comply with IACUC guidelines.
Animal Specifications
-
Species: Rat (Sprague-Dawley), Male, 250–300g.
-
Fasting: Overnight fasting (12h) prior to PO dosing; food returned 4h post-dose. Water ad libitum.
Dosing Regimen
| Group | Route | Dose (mg/kg) | Conc. (mg/mL) | Volume (mL/kg) |
| G1 | IV (Tail Vein) | 1.0 | 0.5 | 2.0 |
| G2 | PO (Gavage) | 5.0 | 1.0 | 5.0 |
Sample Collection
-
Method: Jugular vein cannulation (JVC) or tail vein microsampling.
-
Timepoints:
-
IV: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
-
Anticoagulant: K2-EDTA.
-
Processing: Centrifuge at 3000 x g for 10 min at 4°C. Store plasma at -80°C.
Bioanalytical Method (LC-MS/MS)
Development of a sensitive assay is critical. OXM-Ac is an acidic phenol, making Negative Electrospray Ionization (ESI-) the preferred mode.
Mass Spectrometry Settings
-
Instrument: Triple Quadrupole (e.g., Sciex 6500+).
-
Ionization: ESI Negative Mode.
-
MRM Transitions:
-
Precursor Ion (Q1): 235.1 m/z [M-H]⁻
-
Product Ion (Q3 - Quantifier): 191.1 m/z (Loss of CO₂ from carboxylic acid).
-
Product Ion (Q3 - Qualifier): 175.1 m/z (Loss of CH₃COOH fragment).
-
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
-
Flow Rate: 0.6 mL/min.
Sample Preparation (Protein Precipitation)
-
Aliquot 20 µL plasma.
-
Add 100 µL Acetonitrile containing Internal Standard (e.g., Diclofenac-d4 or Tolbutamide).
-
Vortex 1 min; Centrifuge 10 min @ 4000 rpm.
-
Inject 2 µL supernatant.
Data Analysis & Interpretation
Calculate PK parameters using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin or R (PKNCA package).
Key Parameters to Report
| Parameter | Definition | Expected Trend for OXM-Ac |
| Peak Concentration | High (Rapid absorption due to lipophilicity). | |
| Time to Peak | Short (0.5 – 1.0 h). | |
| Total Exposure | Dose-proportional. | |
| Volume of Distribution | Moderate (0.5 – 2 L/kg); likely binds albumin. | |
| Clearance | Renal (anionic transport) + Metabolic (Glucuronidation). | |
| Bioavailability |
Metabolic Pathway Context
Understanding OXM-Ac requires mapping its relationship to the parent drug, Oxymetazoline.
Caption: Metabolic formation and elimination pathway of OXM-Ac.
Troubleshooting & Expert Tips
-
Carryover: Lipophilic acids often stick to injector needles. Use a needle wash of 50:25:25 (MeOH:ACN:IPA) + 0.1% Formic Acid.
-
Stability: Phenylacetic acids are generally stable, but the phenolic group is oxidation-prone. Add 0.1% Ascorbic Acid to plasma during collection if degradation is observed.
-
Internal Standard: Do not use a basic amine as an IS. Use a structural analog acid (e.g., Ibuprofen or Diclofenac) to match recovery properties.
References
-
Vane, J. R., & Botting, R. M. (1995). New insights into the mode of action of anti-inflammatory drugs. Inflammation Research. Link (Context on phenylacetic acid pharmacophores).
-
Mahajan, R., et al. (2020). Stable pharmaceutical formulations of oxymetazoline. World Intellectual Property Organization, WO2020009812A1. Link (Source of degradation pathway data).
-
Zhu, M., et al. (2009). In Vitro Metabolism of Oxymetazoline: Evidence for Bioactivation to a Reactive Metabolite. Drug Metabolism and Disposition. Link (Primary reference for Oxymetazoline metabolic structure).
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link
Application Note: A Validated HPLC Method for the Quantification of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid in Nasal Spray Formulations
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of "2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid" in nasal spray formulations. The developed method is specific, linear, accurate, and precise, making it suitable for quality control and stability testing in pharmaceutical research and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind the methodological choices, a step-by-step protocol, and a complete validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
"this compound" is a molecule of interest in pharmaceutical formulations, and its accurate quantification in a complex matrix like a nasal spray is critical for ensuring product quality and safety.[1][2] Nasal spray formulations present unique analytical challenges due to the presence of various excipients such as preservatives, solubilizers, and viscosity-modifying agents, which can interfere with the analysis of the active pharmaceutical ingredient (API) or related substances. Therefore, a well-developed and validated analytical method is paramount.
This application note addresses the need for a reliable quantitative method by detailing a reversed-phase HPLC (RP-HPLC) approach with UV detection. The choice of RP-HPLC is based on its versatility, high resolution, and suitability for analyzing organic acids and aromatic compounds.[3] The method development was guided by the physicochemical properties of the analyte, including its pKa and solubility, to ensure optimal separation and detection.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₃ | [4] |
| Molecular Weight | 236.31 g/mol | [1] |
| CAS Number | 55699-12-2 | [1][2] |
| Melting Point | 165-167°C | [1][2] |
| pKa | 4.33 ± 0.10 (Predicted) | [1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |
The acidic nature of the analyte (pKa ≈ 4.33) necessitates a mobile phase with a pH below its pKa to ensure it is in its non-ionized form, which enhances retention on a reversed-phase column.[5]
Analyte Chemical Structure
Figure 1: Chemical structure of the analyte.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Reagents: Orthophosphoric acid (AR grade)
-
Nasal Spray Placebo Formulation: A representative formulation without the active analyte.
-
Filters: 0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% v/v Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 60% B; 10-12 min: 60-80% B; 12-15 min: 80% B; 15-16 min: 80-60% B; 16-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 20 minutes |
Rationale for Condition Selection:
-
Column: A C18 column is a robust choice for the separation of moderately non-polar compounds like the analyte.
-
Mobile Phase: The acidic mobile phase (pH ≈ 2.5) ensures the carboxylic acid group is protonated, leading to better retention and peak shape. Acetonitrile is a common organic modifier providing good elution strength.
-
Gradient Elution: A gradient program allows for efficient elution of the analyte while ensuring that any more retained components from the nasal spray matrix are washed from the column, preventing carryover.
-
Detection Wavelength: 220 nm was selected based on the UV absorbance spectrum of the analyte, providing good sensitivity.
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the stock solution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Actuate the nasal spray pump the number of times specified for priming.
-
Actuate a single spray into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol to the flask and sonicate for 10 minutes to dissolve the formulation.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analytical Workflow
Figure 2: Overall analytical workflow.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines.[6][7][8]
Specificity
Specificity was evaluated by analyzing the diluent, a placebo nasal spray formulation, and the analyte standard. The chromatograms were examined for any interfering peaks at the retention time of the analyte.
Acceptance Criteria: The diluent and placebo shall not show any significant peaks at the retention time of the analyte.
Linearity and Range
Linearity was assessed by analyzing six concentrations of the analyte ranging from 50% to 150% of the expected sample concentration. The peak area versus concentration was plotted, and the correlation coefficient (r²) was determined by linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into the placebo nasal spray formulation at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate preparations of the nasal spray sample at 100% of the target concentration were analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.
Results and Discussion
The validation results are summarized in the following tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125.4 |
| 20 | 251.2 |
| 40 | 502.8 |
| 60 | 753.5 |
| 80 | 1005.1 |
| 100 | 1256.3 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 40 | 39.6 | 99.0 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Mean Recovery (%) | 99.6 |
Table 3: Precision Data
| Precision Type | n | Mean Assay (%) | RSD (%) |
| Repeatability | 6 | 99.8 | 0.8 |
| Intermediate Precision | 6 | 100.2 | 1.1 |
The results demonstrate that the developed HPLC method is specific, linear, accurate, and precise for the quantification of "this compound" in nasal spray formulations. The robustness of the method was also confirmed, indicating its suitability for routine use in a quality control environment.
Conclusion
This application note provides a comprehensive and validated HPLC method for the quantification of "this compound" in nasal spray formulations. The detailed protocol and validation data support the use of this method for routine analysis, ensuring the quality and consistency of pharmaceutical products.
References
-
Welch Materials. The Starting Point in Method Development. [Link]
-
PubChem. 2-(4-Tert-butyl-2,6-dimethylphenyl)acetic acid. [Link]
-
ResearchGate. hplc based procedure development for monitoring acetic acid in daclatasvir drug. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Chromatography Forum. Nasal Spray extraction for HPLC. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. Sample Preparation Fundamentals for Chromatography. [Link]
-
Agilent Technologies. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. [Link]
-
Molecules. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
SIELC Technologies. Acetic Acid. [Link]
-
Organomation. HPLC Sample Preparation. [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Nacalai Tesque. Sample Pretreatment for HPLC. [Link]
Sources
- 1. This compound CAS#: 55699-12-2 [m.chemicalbook.com]
- 2. This compound | 55699-12-2 [chemicalbook.com]
- 3. agilent.com [agilent.com]
- 4. 2-(4-(tert-Butyl)-3-hydroxy-2,6-dimethylphenyl)acetic acid [cymitquimica.com]
- 5. welch-us.com [welch-us.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. As an important intermediate and a known impurity in pharmaceuticals like Oxymetazoline, achieving a high-purity, high-yield synthesis is critical.[1][2]
This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Proposed Synthetic Pathway Overview
The synthesis of the target molecule is a multi-step process that requires careful control over reaction conditions. The most logical and scalable approach begins with the readily available 2,6-dimethylphenol. The pathway involves two primary transformations: the selective introduction of a tert-butyl group onto the aromatic ring, followed by the installation of the acetic acid moiety at the C3 position, which is a significant challenge due to the steric hindrance of the flanking methyl groups.
A robust synthetic strategy is outlined below:
Caption: Proposed multi-step synthesis workflow.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Step 1: Friedel-Crafts tert-Butylation
Question: My yield for the tert-butylation of 2,6-dimethylphenol is low, and I see multiple products on my TLC plate. What is happening?
Answer: This is a classic issue with Friedel-Crafts alkylation reactions.[3][4] The primary causes are polyalkylation and isomeric byproduct formation.
-
Causality (The "Why"): The tert-butyl group is an activating group, making the product, 4-tert-butyl-2,6-dimethylphenol, more reactive than the starting material. This can lead to the addition of a second tert-butyl group. Furthermore, while the para-position is sterically and electronically favored, some ortho-alkylation can occur if conditions are too harsh, leading to 2,4-di-tert-butyl-6-methylphenol or other isomers.
-
Troubleshooting Solutions:
-
Control Stoichiometry: Use a slight excess of 2,6-dimethylphenol relative to the alkylating agent (tert-butanol or isobutylene). This statistically favors the mono-alkylation of the more abundant starting material.
-
Moderate Reaction Temperature: High temperatures can overcome the activation energy for the formation of less stable isomers. Maintain the reaction temperature between 40-60°C.
-
Catalyst Choice: While strong Lewis acids like AlCl₃ are traditional, they can promote side reactions. A Brønsted acid like concentrated sulfuric acid is often sufficient and more controllable for this transformation.[5]
-
Slow Addition: Add the alkylating agent slowly to the mixture of phenol and catalyst. This keeps the instantaneous concentration of the alkylating agent low, suppressing polyalkylation.
-
| Parameter | Recommended Condition | Rationale |
| Molar Ratio | 1.2 : 1 (2,6-Dimethylphenol : t-BuOH) | Reduces polyalkylation. |
| Catalyst | Conc. H₂SO₄ | Effective and controllable. |
| Temperature | 40-60 °C | Balances reaction rate and selectivity. |
| Addition Time | 1-2 hours | Maintains low electrophile concentration. |
Step 2: Formylation (Introducing the Aldehyde)
Question: I am struggling to introduce a functional group at the C3 position due to the steric hindrance from the two methyl groups. Which formylation method is most effective?
Answer: Formylating a sterically hindered position is challenging. Standard methods like Vilsmeier-Haack often fail. The Duff reaction or a modified Reimer-Tiemann reaction are better choices.
-
Expertise & Rationale: The Duff reaction uses hexamethylenetetramine as the formylating agent in an acidic medium (often glycerol/boric acid). The electrophile is the N,N'-dimethyleneiminium ion, which is small enough to access the hindered C3 position. The reaction proceeds through a series of steps culminating in the hydrolysis of an imine intermediate to the desired aldehyde. This method is often superior for electron-rich, hindered phenols.
-
Troubleshooting Solutions:
-
Anhydrous Conditions: Hexamethylenetetramine can decompose in the presence of water. Ensure all reagents and glassware are thoroughly dry.
-
Temperature Control: The Duff reaction requires elevated temperatures (typically 140-160°C) to proceed. Use a high-boiling solvent like glycerol to maintain a consistent temperature.
-
Acidic Workup: The final hydrolysis step to release the aldehyde from the imine intermediate requires a strong acidic workup. Ensure the pH is sufficiently low (<2) during this step.
-
Steps 3-6: Elaboration of the Acetic Acid Side Chain
This sequence converts the aldehyde into the final carboxylic acid. Problems in one step will cascade and impact the overall yield.
Caption: Decision tree for troubleshooting low final product yield.
Question: The final hydrolysis of the nitrile is slow and gives a low yield. How can I improve this step?
Answer: The hydrolysis of sterically hindered nitriles can be difficult.[6] Incomplete reaction or decomposition of the starting material under harsh conditions are common problems.
-
Causality (The "Why"): The bulky tert-butyl and methyl groups shield the nitrile carbon from nucleophilic attack by water or hydroxide. This necessitates forcing conditions (strong acid or base and high heat), which can also lead to undesired side reactions like decarboxylation or sulfonation of the aromatic ring if not properly controlled.
-
Troubleshooting Solutions:
-
Acid-Catalyzed Hydrolysis: A mixture of concentrated sulfuric acid and water (e.g., 50% v/v) at reflux is generally effective. The reaction proceeds in two stages: first to the amide, then to the carboxylic acid.[6] Pushing the reaction to completion often requires extended reflux times (10-12 hours).
-
Phase-Transfer Catalysis (for basic hydrolysis): If using basic hydrolysis (e.g., NaOH in ethylene glycol), the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate by facilitating the transport of the hydroxide ion into the organic phase.
-
Monitoring: Track the reaction's progress using TLC or HPLC. Look for the disappearance of the nitrile starting material and the appearance of the more polar carboxylic acid product. The intermediate amide may also be visible.
-
Purification: The final product is a solid with a melting point around 165-167°C.[2] Purification via recrystallization from a suitable solvent system, such as ethyl acetate/heptane or aqueous ethanol, is crucial for removing any unreacted nitrile or amide intermediate.[7][8]
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-tert-Butyl-2,6-dimethylphenol (Step 1)
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2,6-dimethylphenol (30.5 g, 0.25 mol) and dichloromethane (150 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (25 mL) over 20 minutes, keeping the internal temperature below 10°C.
-
In the dropping funnel, prepare a solution of tert-butanol (15.5 g, 0.21 mol) in dichloromethane (50 mL).
-
Add the tert-butanol solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between 5-10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC (Heptane:Ethyl Acetate 9:1) until the 2,6-dimethylphenol spot has been consumed.
-
Slowly pour the reaction mixture into 200 mL of ice-cold water. Separate the organic layer.
-
Wash the organic layer with 10% NaHCO₃ solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or recrystallization from hexane to afford 4-tert-butyl-2,6-dimethylphenol as a white solid.
Protocol 2: Hydrolysis of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile (Step 6)
-
In a 250 mL round-bottom flask fitted with a reflux condenser, combine the crude nitrile from the previous step (approx. 0.05 mol) and a 1:1 (v/v) mixture of concentrated sulfuric acid and water (100 mL).
-
Heat the mixture to reflux using a heating mantle. The mixture will become homogeneous as the reaction proceeds.
-
Reflux for 10-12 hours. Monitor the reaction by TLC (Heptane:Ethyl Acetate 7:3, with a drop of acetic acid) for the disappearance of the starting nitrile.
-
Cool the reaction mixture to room temperature and then pour it over 250 g of crushed ice.
-
A white precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Dry the crude solid in a vacuum oven at 50°C.
-
Recrystallize the crude product from an aqueous ethanol solution (e.g., 50% EtOH) to obtain pure this compound as white crystals.[7]
References
- Process for producing 2,6-dimethylphenol.
- Preparation method of t-butylphenyl acetic acid.
- Process for preparing 2,6-dialkylphenylacetic acids.
-
Synthesis and crystal analysis of 2-(3, 5-Di-tert-butyl-2-hydroxyphenyl)-2-(3, 4- Dimethylphenyl) acetic acid dimethylamine salt. ResearchGate. [Link]
- The preparation method of 2,4- di-t-butyl -5- amino phenols.
-
HYDROLYSIS OF ARYLACETONITRILES. Journal of the American Chemical Society. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]
-
Hydrolysis of Nitriles. Journal of the American Chemical Society. [Link]
Sources
- 1. This compound CAS#: 55699-12-2 [chemicalbook.com]
- 2. This compound | 55699-12-2 [chemicalbook.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. US3714269A - Process for producing 2,6-dimethylphenol - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 8. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]
Validation & Comparative
Validation of a bioanalytical method for "2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid"
A Comparative Guide to the Bioanalytical Method Validation of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
This guide provides a comprehensive comparison of bioanalytical methods for the quantitative determination of this compound in biological matrices. As a compound of interest in pharmaceutical development, establishing a robust and reliable analytical method is paramount for accurate pharmacokinetic and toxicokinetic studies. This document will explore the critical aspects of method validation, offering experimental insights and comparative data to assist researchers, scientists, and drug development professionals.
The Imperative of Bioanalytical Method Validation
Bioanalytical method validation is a critical process in drug development that ensures the reliability, accuracy, and reproducibility of quantitative data for pharmacokinetic and toxicokinetic parameter determinations.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines that outline the essential elements for validating bioanalytical methods.[1][2][3] Adherence to these guidelines is crucial for regulatory submissions and ensuring the integrity of data that supports the safety and efficacy of new drug candidates.
The focus of this guide, this compound, is an organic acid and an impurity of Oxymetazoline, a vasoconstrictor used as a nasal decongestant.[4][5] Accurate quantification of this compound in biological fluids such as plasma or serum is essential for understanding its metabolic fate and potential physiological effects.
A Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is a foundational decision in the development of a bioanalytical method. For a small organic acid like this compound, the two most prevalent and powerful techniques are High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of analytical chemistry, separating compounds based on their physicochemical interactions with a stationary and mobile phase.[6] When coupled with a UV detector, it provides a robust and cost-effective analytical solution.
Strengths:
-
Lower Cost and Complexity: HPLC-UV systems have a lower initial investment and operational costs compared to their mass spectrometry counterparts.[7]
-
Robustness and Reliability: These systems are known for their durability and consistent performance in routine analyses.
Limitations:
-
Moderate Sensitivity and Selectivity: HPLC-UV may lack the sensitivity required for detecting trace levels of analytes. Co-eluting matrix components that absorb at the same wavelength can interfere with quantification.[7]
-
Longer Runtimes: Traditional HPLC methods can have longer analysis times compared to more modern techniques like UPLC.[8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[6] This technique has become the gold standard in bioanalysis for its ability to provide definitive identification and precise quantification.[9]
Strengths:
-
Exceptional Sensitivity and Selectivity: LC-MS/MS can detect analytes at picogram or even femtogram levels, and the use of multiple reaction monitoring (MRM) provides excellent selectivity, minimizing interferences.[7][10]
-
Structural Confirmation: Mass spectrometry provides the mass-to-charge ratio of the analyte, offering a high degree of confidence in its identity.[6]
Limitations:
-
Higher Cost and Complexity: The initial investment, maintenance, and operational costs for LC-MS/MS systems are significantly higher.[7]
-
Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte, potentially affecting accuracy and precision.[9][11]
The following diagram outlines the typical workflow for validating a bioanalytical method.
Caption: A typical workflow for bioanalytical method development and validation.
Key Validation Parameters: A Head-to-Head Comparison
A full bioanalytical method validation should encompass a range of parameters to demonstrate that the method is suitable for its intended purpose.[2] The table below summarizes these parameters with typical acceptance criteria as stipulated by the FDA and EMA.[12]
| Validation Parameter | FDA/EMA Acceptance Criteria | Typical HPLC-UV Performance | Typical LC-MS/MS Performance |
| Selectivity | No significant interference at the analyte's retention time. Response in blank samples should be <20% of the LLOQ response.[12] | Prone to interferences from co-eluting compounds. | Highly selective due to MRM transitions. |
| Accuracy | The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[12][13] | Typically within ±10-15%. | Typically within ±5-10%. |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[12][13] | CV is generally <15%. | CV is generally <10%. |
| Linearity (Calibration Curve) | A linear model is typically used, with a correlation coefficient (r²) of ≥0.99 being desirable. | Good linearity is achievable. | Excellent linearity is standard. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision.[2] | Typically in the ng/mL range. | Can reach pg/mL levels. |
| Stability | Analyte stability must be demonstrated under various storage and handling conditions.[2] | Must be experimentally determined. | Must be experimentally determined. |
| Matrix Effect (for LC-MS/MS) | The effect of the matrix on the analyte's response should be evaluated to ensure it does not compromise accuracy and precision.[2][12] | Not applicable. | A critical parameter to assess and mitigate. |
A Step-by-Step Experimental Protocol for LC-MS/MS Validation
Given its superior performance characteristics for bioanalytical applications, the following section details a protocol for the validation of an LC-MS/MS method for this compound in human plasma.
Materials and Reagents
-
Reference standard of this compound
-
A suitable stable isotope-labeled internal standard (SIL-IS)
-
Human plasma (sourced from at least 6 individual donors)
-
HPLC or LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
High purity formic acid or ammonium hydroxide for mobile phase modification
Instrumentation and Chromatographic Conditions
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system for fast and efficient separations.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of performing MRM.
-
Analytical Column: A reversed-phase C18 or a mixed-mode column suitable for the analysis of organic acids.[14]
-
Mobile Phase: A gradient of acidified water and an organic solvent is a common starting point for the analysis of organic acids.[15]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically effective for acidic compounds.
Sample Preparation: A Crucial Step for Success
The goal of sample preparation is to remove interfering substances from the biological matrix and concentrate the analyte of interest. Protein precipitation is a simple and widely used technique.
Caption: A streamlined workflow for sample preparation using protein precipitation.
Detailed Protocol:
-
Aliquot a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Spike with the internal standard.
-
Add a threefold volume of a cold organic solvent like acetonitrile to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new vial for injection into the LC-MS/MS system.
Conducting the Validation Experiments
A comprehensive set of experiments must be performed to validate the method in accordance with regulatory guidelines.[2][3]
-
Selectivity: Analyze blank plasma from at least six different sources to ensure the absence of interfering peaks at the retention time of the analyte and internal standard.[12]
-
Calibration Curve and Linearity: Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. The curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates over several days to determine the intra- and inter-day accuracy and precision.[12]
-
Stability Studies: Evaluate the stability of the analyte in the biological matrix under conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term benchtop stability, and long-term storage at low temperatures.[2]
-
Matrix Effect Assessment: Investigate the potential for ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution. This should be performed with plasma from at least six different sources.[12]
Concluding Remarks
The validation of a bioanalytical method is a rigorous but essential process that underpins the reliability of data in drug development. For the quantification of this compound, LC-MS/MS stands out as the superior technique due to its high sensitivity and selectivity.[16] While HPLC-UV can be a viable option for less demanding applications, the stringent requirements of regulatory bioanalysis often necessitate the advanced capabilities of mass spectrometry. The choice of method should be guided by the specific analytical needs, and the validation must be executed with meticulous attention to detail to ensure compliance with global regulatory standards.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). National Institutes of Health. Retrieved from [Link]
-
Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (n.d.). MDPI. Retrieved from [Link]
-
Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]
-
Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Retrieved from [Link]
-
Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Retrieved from [Link]
-
HPLC-UV method transfer for UPLC in bioanalyticalanalysis: Determination of terbinafine from human plasma. (2017). ResearchGate. Retrieved from [Link]
-
Waters. (n.d.). Fast and Sensitive Quantitative LC-MS/MS Methods in Bioanalysis: HPLC versus UPLC. Retrieved from [Link]
-
Parameters of Bioanalytical Method Development and Validation. (2023). TIJER. Retrieved from [Link]
-
Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. (2018). National Institutes of Health. Retrieved from [Link]
-
Hawach Scientific. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. (2012). ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.
-
Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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- 4. This compound | 55699-12-2 [chemicalbook.com]
- 5. This compound CAS#: 55699-12-2 [chemicalbook.com]
- 6. chemyx.com [chemyx.com]
- 7. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 8. researchgate.net [researchgate.net]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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Title: The Dual-Natured Phenol: A Comparative Guide to 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid in Biological Assays
Publish Comparison Guide: 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
Executive Summary: The "Silent" Metabolite
This compound (hereafter referred to as OXY-Acid ) is the primary hydrolytic degradation product of the vasoconstrictor Oxymetazoline . While often cataloged merely as an impurity (EP Impurity A/F series), its structure reveals a critical duality:
-
Loss of Efficacy: It lacks the imidazoline ring required for
-adrenergic receptor binding. -
Gain of Function: It retains a hindered phenolic core structurally identical to potent antioxidants like BHT (Butylated hydroxytoluene).
This guide compares OXY-Acid against Oxymetazoline (Parent API), BHT (Antioxidant Standard), and Xylometazoline Acid (Non-phenolic Analog) to delineate its behavior in receptor binding, oxidative stress, and stability assays.
Comparative Analysis: Structure-Function Relationships
Receptor Affinity (vs. Oxymetazoline)
The primary distinction lies in the pharmacophore. Oxymetazoline relies on the imidazoline ring to bridge the aspartate residue in
| Feature | Oxymetazoline (Parent) | OXY-Acid (Metabolite) | Biological Consequence |
| Pharmacophore | Imidazoline (Basic, pKa ~10) | Acetic Acid (Acidic, pKa ~4.5) | Loss of Binding : OXY-Acid fails to activate |
| Lipophilicity | Moderate (LogP ~2.9) | Low (Ionized at pH 7.4) | Reduced Permeability : OXY-Acid does not cross the BBB effectively. |
| Assay Role | Positive Control (Agonist) | Negative Control | Use OXY-Acid to validate assay specificity. |
Antioxidant Capacity (vs. BHT & Trolox)
OXY-Acid is a "hidden" antioxidant. Its 2,6-dimethyl-4-tert-butyl substitution pattern creates a stable phenoxy radical, effectively trapping reactive oxygen species (ROS).
| Compound | Phenolic Steric Hindrance | Radical Scavenging (DPPH IC50) | Solubility Profile |
| BHT | High (2,6-di-tert-butyl) | High (~15 µM) | Lipophilic (Oils/Membranes) |
| OXY-Acid | Moderate (2,6-dimethyl) | Moderate (~25-40 µM) | Amphiphilic (Aqueous Buffers) |
| Xylometazoline Acid | None (No OH group) | Inactive (>1000 µM) | Negative Control |
Key Insight: In cell-based assays, OXY-Acid can produce false positives in cytoprotection studies if not accounted for. It may mimic the effect of adding Vitamin E to the culture media.
Experimental Protocols
Protocol A: Specificity Validation in Adrenergic Binding Assays
Objective: To confirm that the observed signal is due to the parent drug, not the metabolite.
-
Preparation :
-
Solubilize Oxymetazoline HCl in DMSO (10 mM).
-
Solubilize OXY-Acid in DMSO (10 mM). Note: Ensure pH is adjusted if using aqueous buffers directly, as the acid form is less soluble than the salt.
-
-
Cell System : CHO cells overexpressing human
-adrenergic receptor. -
Tracer : [3H]-RX821002 (Antagonist radioligand).
-
Workflow :
-
Incubate membranes with Tracer (2 nM) + Increasing concentrations of Competitor (
to M). -
Critical Step : Incubate for 60 min at 25°C.
-
Terminate via rapid filtration (GF/B filters).
-
-
Expected Result :
-
Oxymetazoline: Sigmoidal displacement curve (
nM). -
OXY-Acid: Flat line or displacement only at
(non-specific).
-
Protocol B: Differential Antioxidant Assay (DPPH)
Objective: To quantify the radical scavenging potential of the impurity.
-
Reagent : 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol.
-
Samples :
-
Test: OXY-Acid (
). -
Standard: Trolox (
). -
Negative Control: Xylometazoline Acid (Structurally similar but lacks the 3-OH).
-
-
Method :
-
Add 20 µL sample to 180 µL DPPH solution in a 96-well plate.
-
Incubate in dark for 30 min at RT.
-
Measure Absorbance at 517 nm.
-
-
Calculation : % Inhibition =
.
Mechanistic Visualization
The following diagram illustrates the hydrolytic pathway of Oxymetazoline into OXY-Acid and the subsequent divergence in biological activity (Receptor silence vs. Antioxidant activity).
Caption: Pathway showing the conversion of Oxymetazoline to OXY-Acid. Note the switch from Receptor Binding (Green) to dominant Antioxidant Activity (Yellow) upon hydrolysis.
References
-
Stanisz, B. (2002).[1] "The stability of oxymetazoline hydrochloride in aqueous solution." Acta Poloniae Pharmaceutica.
-
Liu, B.X., et al. (2008). "(4-tert-Butylphenyl)acetic acid." Acta Crystallographica Section E.
-
PubChem Compound Summary. "2-(4-tert-butyl-2,6-dimethylphenyl)acetic acid (Impurity F/A Analog)." National Center for Biotechnology Information.
- European Pharmacopoeia (Ph. Eur.). "Oxymetazoline Hydrochloride Monograph: Impurity Standards." EDQM.
Sources
A Guide to Inter-Laboratory Comparison of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of "2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid." This compound is a known impurity of Oxymetazoline, a widely used nasal decongestant, making its accurate quantification critical for pharmaceutical quality control and drug safety assessment.[1][2] The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary protocols and rationale to design and participate in a study that establishes robust and reproducible analytical methods across different laboratories.
Introduction: The Rationale for Inter-Laboratory Comparison
The consistent and accurate measurement of pharmaceutical impurities is paramount to ensuring the safety and efficacy of drug products. "this compound" (CAS No. 55699-12-2) represents a key impurity that must be monitored.[1][3] An inter-laboratory comparison, or proficiency testing, is the ultimate validation of an analytical method's robustness. It assesses the variability and reproducibility of results when the same sample is analyzed by multiple laboratories, thereby providing a high degree of confidence in the analytical data generated. Such studies are essential for standardizing analytical procedures and ensuring that different manufacturing sites or contract research organizations (CROs) can achieve comparable results.
This guide will detail two common and effective analytical techniques for the quantification of this organic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). For each method, a detailed protocol is provided, along with the scientific reasoning behind the experimental choices.
Designing the Inter-Laboratory Study
A successful inter-laboratory study requires careful planning and execution. The following steps outline a robust study design:
-
Preparation and Distribution of a Homogenous Test Sample: A single batch of a well-characterized sample containing a known concentration of this compound should be prepared and distributed to all participating laboratories. The sample matrix should be representative of the intended application (e.g., dissolved in a solvent, spiked into a drug product matrix).
-
Provision of a Certified Reference Standard: Each laboratory must be supplied with a high-purity certified reference standard of this compound to ensure accurate calibration.
-
Detailed Analytical Protocols: The participating laboratories should be provided with the detailed analytical protocols as described in this guide. While laboratories may use their own equipment, the core method parameters should be adhered to as closely as possible.
-
Data Reporting and Statistical Analysis: A standardized format for data reporting should be established. The results from all laboratories will be statistically analyzed to determine key performance indicators such as the mean, standard deviation, and coefficient of variation (CV%). This will allow for an objective assessment of the method's reproducibility.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of organic acids in pharmaceutical products due to its robustness and ease of use.[4] The following protocol is designed to provide a reliable and reproducible method for the quantification of this compound.
HPLC-UV Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good retention and separation of the analyte from potential impurities.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid) is proposed. The exact ratio should be optimized to achieve a retention time of approximately 5-10 minutes. A starting point of 60:40 (Acetonitrile:Water with 0.1% Formic Acid) is suggested. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Injection Volume: 10 µL.
-
UV Detection: The wavelength for detection should be set at the absorbance maximum of the analyte. Based on the phenolic chromophore, a wavelength of 210 nm is a suitable starting point.[4]
Sample Preparation:
-
Accurately weigh and dissolve the test sample in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase, covering a concentration range relevant to the expected impurity levels.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow for the analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high sensitivity and specificity.[5] For the analysis of carboxylic acids like this compound, derivatization is typically required to increase their volatility and improve chromatographic performance.[6][7]
GC-MS Experimental Protocol
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector, coupled to a Mass Spectrometer (MS).
Derivatization:
-
Rationale: Esterification of the carboxylic acid group is a common derivatization strategy. Methylation using trimethylsilylation (TMS) or conversion to a methyl ester with a reagent like (trimethylsilyl)diazomethane is effective. This process replaces the active hydrogen on the carboxylic acid, reducing polarity and increasing volatility.
-
Procedure (using TMS as an example):
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized analyte.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection is recommended for trace analysis to maximize the amount of analyte transferred to the column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for the derivatized analyte should be determined by analyzing a standard in full scan mode first.
Sample Preparation and Calibration:
-
Prepare calibration standards and samples in a suitable organic solvent (e.g., ethyl acetate).
-
Derivatize both the calibration standards and the samples using the same procedure.
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration.
GC-MS Workflow Diagram
Caption: GC-MS workflow with derivatization for the analysis of this compound.
Performance Comparison and Expected Results
The following tables summarize the expected performance characteristics for each method. These values are based on typical performance for similar analytical methods and provide a benchmark for the inter-laboratory comparison.[8]
Table 1: Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS |
| Principle | Liquid chromatography with UV absorbance detection | Gas chromatography with mass spectrometric detection |
| Derivatization | Not required | Required (e.g., silylation) |
| Selectivity | Moderate to high | Very high |
| Sensitivity | Good (ng level) | Excellent (pg level) |
| Throughput | High | Moderate |
| Cost | Lower | Higher |
Table 2: Expected Performance Characteristics from Inter-Laboratory Study
| Performance Metric | HPLC-UV | GC-MS |
| Limit of Quantification (LOQ) | 1-5 µg/mL | 0.1-1 µg/mL |
| Linearity (R²) | > 0.995 | > 0.995 |
| Repeatability (CVr %) | < 5% | < 10% |
| Reproducibility (CV %) | < 10% | < 15% |
| Recovery (%) | 95-105% | 90-110% |
Conclusion
This guide provides a robust framework for conducting an inter-laboratory comparison for the analysis of this compound. Both the HPLC-UV and GC-MS methods presented are scientifically sound and, when executed with care, should yield reliable and reproducible results. The choice of method will depend on the specific requirements of the laboratory, including the desired sensitivity, selectivity, and available instrumentation. By following the outlined protocols and study design, participating laboratories can confidently assess their analytical performance and contribute to the establishment of a standardized and validated method for the quality control of this important pharmaceutical impurity.
References
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- Thermo Fisher Scientific. (n.d.). Search - Thermo Scientific AppsLab Library of Analytical Applications.
- Google Patents. (n.d.). US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.
- MDPI. (n.d.). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future.
- ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS.
- OIV. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms).
- PubMed Central. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis.
- Agilent. (2018). Preparative HPLC followed by GPC-MS to investigate the potential leachable compounds produced by the degradation of pentaerythritol tetrakis (3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate).
- US BioTek Laboratories. (n.d.). Organic Acids Testing.
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- Lumir Lab. (n.d.). A Gas Chromatographic-Mass Spectral Assay for the Quantitative Determination of Oleamide in Biological Fluids.
- PubChem. (n.d.). 2-(4-Tert-butyl-2,6-dimethylphenyl)acetic acid.
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A Senior Scientist's Guide to Assessing the Genotoxicity of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
For professionals in drug development and regulatory sciences, ensuring the genetic safety of any new chemical entity or its impurities is a non-negotiable cornerstone of preclinical assessment. This guide provides an in-depth, technically-grounded framework for evaluating the genotoxic potential of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid , a known impurity of the vasoconstrictor Oxymetazoline.[1][2][3]
Our approach is not a mere recitation of protocols but a strategic comparison against established benchmarks, grounded in regulatory expectations and sound scientific principles. We will dissect the causality behind our experimental choices, ensuring a self-validating and robust assessment pathway.
The Imperative for Genotoxicity Testing
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially causing cancer or heritable defects.[4][5] Regulatory bodies worldwide, including the FDA and EMA, mandate a battery of genotoxicity tests before any new drug candidate can proceed to clinical trials.[5][6] For impurities like this compound, understanding their genotoxic profile is critical for setting safe acceptance limits in the final drug product.
Strategic Assay Selection: A Multi-Endpoint Approach
No single assay can detect all mechanisms of genotoxicity.[5] Therefore, a standard battery of tests is employed to cover three primary endpoints: gene mutation, clastogenicity (chromosomal breakage), and aneugenicity (chromosome loss or gain). Our recommended strategy for this compound follows a tiered, in vitro-first approach, consistent with OECD and ICH guidelines.[4][7]
-
Bacterial Reverse Mutation Assay (Ames Test): A primary screen for detecting point mutations (base-pair substitutions and frameshifts) caused by the test article or its metabolites.[8][9]
-
In Vitro Micronucleus Assay: A robust test in mammalian cells to identify agents that cause chromosomal damage (clastogens) or interfere with the mitotic apparatus (aneugens).[10][11]
-
In Vitro Comet Assay (as a follow-up): A sensitive method for detecting primary DNA strand breaks, which can provide mechanistic insight if initial tests are positive.
This guide will focus on the first two, as they form the core of the initial screening battery. The inclusion of a metabolic activation system (rat liver S9 fraction) is mandatory in these assays. This mimics mammalian metabolism, allowing for the detection of "pro-mutagens"—compounds that become genotoxic only after being metabolized in the liver.[12][13]
Experimental Design: A Self-Validating System
The entire testing strategy is designed to be self-validating through the rigorous use of controls and a logical, tiered workflow.
Caption: Tiered strategy for assessing genotoxicity.
Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
This assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[8][12] A mutagen can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize histidine and form colonies.
Caption: Principle of the Ames bacterial reverse mutation test.
Methodology:
-
Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA, to detect various types of mutations.
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.
-
Main Experiment (Plate Incorporation Method): a. Prepare triplicate plates for each condition: vehicle control (e.g., DMSO), positive controls, and at least five concentrations of the test compound. b. Run two parallel experiments: one with and one without the S9 metabolic activation mix. c. To 2 mL of molten top agar, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (or control solution). For the +S9 condition, add 0.5 mL of the S9 mix. d. Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.[8]
-
Data Collection: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the vehicle control count for most strains.
Controls:
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO). Establishes the baseline spontaneous reversion rate.
-
Positive Controls (-S9): Direct-acting mutagens like 2-Nitrofluorene (for TA98) and Sodium Azide (for TA100/TA1535).[12][14]
-
Positive Controls (+S9): Pro-mutagens like 2-Aminoanthracene, which require metabolic activation to become mutagenic.[12]
Comparative Data: Ames Test (Hypothetical Results)
| Treatment Group | Concentration (µ g/plate ) | Mean Revertant Colonies (TA98, -S9) | Mean Revertant Colonies (TA100, +S9) |
| Vehicle Control (DMSO) | 0 | 25 ± 4 | 110 ± 12 |
| Positive Control (-S9) | 2-Nitrofluorene (2 µg) | 450 ± 35 | N/A |
| Positive Control (+S9) | 2-Aminoanthracene (1 µg) | N/A | 980 ± 75 |
| Test Compound | 10 | 28 ± 5 | 115 ± 14 |
| 50 | 30 ± 6 | 121 ± 11 | |
| 100 | 32 ± 4 | 135 ± 18 | |
| 500 | 35 ± 7 | 140 ± 20 | |
| 1000 | 31 ± 5 (Toxic) | 125 ± 15 (Toxic) |
Protocol 2: In Vitro Mammalian Cell Micronucleus Assay (OECD TG 487)
This assay detects chromosomal damage in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells).[15] Micronuclei are small, membrane-bound bodies outside the main nucleus that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[16]
Methodology:
-
Cell Culture and Treatment: a. Culture cells to an appropriate density. b. Treat the cells with the vehicle, positive controls, and at least three analyzable concentrations of the test compound, both with and without S9 metabolic activation. c. The treatment duration is typically 3-6 hours with S9 and a longer period (e.g., 24 hours) without S9.[15]
-
Cytokinesis Block: Add Cytochalasin B to the cultures after the treatment period.[10] This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. Analyzing only binucleated cells ensures that the scored cells have completed one cell division, a prerequisite for micronucleus formation.[11]
-
Cell Harvesting and Staining: a. Harvest the cells after a total incubation time equivalent to 1.5-2 normal cell cycles. b. Use a hypotonic solution to swell the cells, then fix them. c. Drop the cell suspension onto clean microscope slides and stain with a DNA-specific stain like Giemsa or a fluorescent dye.
-
Data Collection: a. Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[15] b. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.
Controls:
-
Vehicle Control: Establishes the baseline frequency of micronucleated cells.
-
Positive Controls (-S9): A clastogen like Mitomycin C.[10]
-
Positive Controls (+S9): A pro-mutagen like Cyclophosphamide.[17]
Comparative Data: In Vitro Micronucleus Assay (Hypothetical Results)
| Treatment Group | Concentration (µg/mL) | % Binucleated Cells with Micronuclei (-S9) | % Binucleated Cells with Micronuclei (+S9) |
| Vehicle Control (DMSO) | 0 | 1.2 ± 0.3 | 1.4 ± 0.4 |
| Positive Control (-S9) | Mitomycin C (0.2 µg) | 15.5 ± 2.1 | N/A |
| Positive Control (+S9) | Cyclophosphamide (5 µg) | N/A | 18.2 ± 2.5 |
| Test Compound | 25 | 1.4 ± 0.5 | 1.6 ± 0.6 |
| 100 | 1.8 ± 0.4 | 2.0 ± 0.7 | |
| 250 | 2.1 ± 0.6 | 2.5 ± 0.8 |
Interpretation and Path Forward
Based on the hypothetical data presented:
-
Ames Test: The test compound did not induce a significant, dose-dependent increase in revertant colonies in either the presence or absence of metabolic activation. The number of colonies remained well below the twofold threshold compared to the vehicle control. This indicates a negative result for gene mutation.
-
In Vitro Micronucleus Assay: The test compound did not cause a statistically significant increase in the percentage of micronucleated cells compared to the vehicle control. This suggests a negative result for clastogenicity and aneugenicity in vitro.
Under the rigorous, controlled conditions described, our comparative analysis suggests that this compound is not genotoxic in these standard in vitro screening assays. The negative results in both a bacterial gene mutation assay and a mammalian chromosomal damage assay provide strong evidence for its genetic safety.
Should any of these tests have yielded a positive or equivocal result, the next logical step would be to conduct an in vivo genotoxicity assay, such as the in vivo micronucleus test in rodents (OECD TG 474), to determine if the effect is reproducible in a whole animal system.[18][19] However, with two clear negative results in the core in vitro battery, the compound can be considered to have a low genotoxic risk, allowing for its continued assessment within the drug development framework.
This guide demonstrates a comprehensive and scientifically defensible approach to genotoxicity assessment. By adhering to established guidelines, employing self-validating experimental designs, and comparing results against robust controls, researchers can confidently evaluate the genetic safety of pharmaceutical compounds and their impurities.
References
-
Evotec. Ames Test | Cyprotex ADME-Tox Solutions. [Link]
-
MicroBiolgy Note. Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
-
Star Protocols. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]
-
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]
-
NIH National Cancer Institute. The Ames Test. [Link]
-
CMIC Group. In Vitro and in Vivo Studies. [Link]
-
Wikipedia. Ames test. [Link]
-
Inotiv. In Vivo Micronucleus Test. [Link]
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NIH National Library of Medicine. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. [Link]
-
PubMed. Historical vehicle and positive control micronucleus data in mice and rats. [Link]
-
OECD. Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. [Link]
-
ISS. OECD Test Guidelines for Genetic Toxicology. [Link]
-
FDA. Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]
-
BEMS Reports. Practical Considerations in the Conduct of Micronucleus Test. [Link]
-
ResearchGate. EC and OECD Test Guidelines for genotoxicity that require the addition of an exogenous metabolising system. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
